Cas no 50896-90-7 ((R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)

(R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure
50896-90-7 structure
商品名:(R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
CAS番号:50896-90-7
MF:C20H25NO4
メガワット:343.4168
MDL:MFCD09750421
CID:55900
PubChem ID:688594

(R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質

名前と識別子

    • (R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
    • (1R)-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline
    • (1R) -1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-1-[(3,4-DIMETHOXYPHENYL)METHYL] ISOQUINO
    • (1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-[(3,4-dimethoxyphenyl)methyl] Isoquinoline
    • (-) N-norlaudanosine
    • (-)-(R)-norlaudanosine
    • (+)-(R)-norlaudanosine
    • (R)-1-(3',4'-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
    • (R)-6,7-dimethoxy-1-veratryl-1,2,3,4-tetrahydro-is
    • (R)-norlaudanosine
    • [3H]-Sch 23390
    • R(+)-SCH-23390
    • S(-)-7-Chloro-8-hydroxy-3 methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
    • S(-)-SCH-23388 hydrochloride
    • SCH 23388 (S-enantiomer)
    • SureCN7202762
    • Q27464875
    • (1r)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
    • PD132150
    • R-(+)-Tetrahydropapaverin
    • (R)-(+)-Tetrahydropapaverine
    • R-Tetrahydropapaverine
    • AS-11440
    • (r)-1-(3,4-dimethoxy-benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline
    • AKOS022172001
    • CS-0200220
    • R-tetrahydropapaverine HCl
    • CHEBI:136735
    • DTXSID20866423
    • MFCD09750421
    • (1~{r})-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline
    • SCHEMBL6398843
    • 50896-90-7
    • (1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
    • R9T
    • MDL: MFCD09750421
    • インチ: InChI=1S/C20H25NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12,16,21H,7-9H2,1-4H3/t16-/m1/s1
    • InChIKey: YXWQTVWJNHKSCC-MRXNPFEDSA-N
    • ほほえんだ: COC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2)OC)OC)OC

計算された属性

  • せいみつぶんしりょう: 343.17800
  • どういたいしつりょう: 343.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 407
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 49Ų

じっけんとくせい

  • 色と性状: Solid
  • 密度みつど: 1.120
  • ふってん: 475.8 °C at 760 mmHg
  • フラッシュポイント: 202.7 °C
  • PSA: 48.95000
  • LogP: 3.47930

(R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline セキュリティ情報

(R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM144885-1g
(1R) -1,2,3,4-tetrahydro-6,7-dimethoxy-1-[(3,4-dimethoxyphenyl)methyl] Isoquinoline
50896-90-7 95%
1g
$218 2024-07-16
Chemenu
CM144885-1g
(1R) -1,2,3,4-tetrahydro-6,7-dimethoxy-1-[(3,4-dimethoxyphenyl)methyl] Isoquinoline
50896-90-7 95%
1g
$380 2021-08-05
AstaTech
66552-1/G
R-TETRAHYDROPAPAVERINE
50896-90-7 97%
1g
$182 2023-09-16
Alichem
A189007528-1g
(R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
50896-90-7 95%
1g
$710.40 2023-09-01
Chemenu
CM144885-5g
(1R) -1,2,3,4-tetrahydro-6,7-dimethoxy-1-[(3,4-dimethoxyphenyl)methyl] Isoquinoline
50896-90-7 95%
5g
$656 2024-07-16
Alichem
A189007528-250mg
(R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
50896-90-7 95%
250mg
$281.60 2023-09-01
SHENG KE LU SI SHENG WU JI SHU
sc-272139-25mg
R-Tetrahydropapaverine,
50896-90-7
25mg
¥2828.00 2023-09-05
AstaTech
66552-5/G
R-TETRAHYDROPAPAVERINE
50896-90-7 97%
5g
$547 2023-09-16
SHENG KE LU SI SHENG WU JI SHU
sc-272139-25 mg
R-Tetrahydropapaverine,
50896-90-7
25mg
¥2,828.00 2023-07-10
A2B Chem LLC
AG18193-500mg
(R)-(+)-Tetrahydropapaverine
50896-90-7
500mg
$2017.00 2024-04-19

(R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline 合成方法

(R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline 関連文献

(R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineに関する追加情報

Comprehensive Overview of (R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS No. 50896-90-7)

The compound (R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, identified by the CAS registry number 50896-90-7, is a complex organic molecule with significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydroisoquinolines, which are known for their structural similarity to alkaloids and their potential as bioactive agents. Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of this compound, making it a subject of extensive research.

The structure of (R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline core with two methoxy groups at positions 6 and 7 of the isoquinoline ring. Additionally, the molecule features a (R)-configured benzyl group substituted with two methoxy groups at positions 3 and 4. This unique substitution pattern contributes to the compound's distinct chemical properties and biological activity. The stereochemistry at the chiral center (R configuration) plays a crucial role in determining its pharmacokinetic profile and interactions with biological targets.

Recent studies have focused on the synthesis of this compound using enantioselective methods. Researchers have employed asymmetric catalysis techniques to achieve high enantiomeric excess during the synthesis process. These methods not only enhance the efficiency of production but also ensure the consistency of stereochemical purity required for biological testing. The use of transition metal catalysts and chiral ligands has been particularly effective in achieving these goals.

In terms of biological activity, (R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has shown promising results in various assays targeting enzyme inhibition and receptor modulation. For instance, studies have demonstrated its potential as an inhibitor of certain kinases involved in cellular signaling pathways. This activity suggests its potential application in the development of therapeutic agents for conditions such as cancer and inflammatory diseases.

The methoxy groups present in this compound contribute significantly to its pharmacokinetic properties. These groups enhance solubility and stability while potentially influencing the molecule's ability to cross biological membranes. Recent research has also explored the impact of these substituents on drug metabolism and pharmacokinetics using computational modeling techniques. These studies provide valuable insights into optimizing drug delivery systems for compounds with similar structures.

Furthermore, the tetrahydroisoquinoline scaffold has been recognized for its role in mimicking natural alkaloids found in various plant species. This structural similarity makes it an attractive candidate for exploring novel bioactive molecules through structure-based drug design. Researchers have utilized molecular docking studies to predict binding affinities with target proteins and guide further optimization efforts.

In conclusion, (R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,tetrahydroisoquinoline (CAS No. 50896-90-7) represents a valuable addition to the arsenal of bioactive compounds under investigation for therapeutic applications. Its unique structure and promising biological activity make it a focal point for ongoing research aimed at advancing drug discovery and development.

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